Rosanilin(1+)

Description

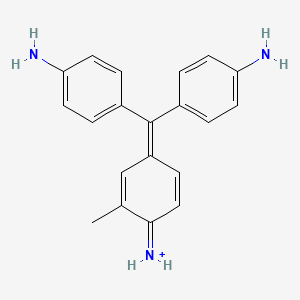

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H20N3+ |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

[4-[bis(4-aminophenyl)methylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]azanium |

InChI |

InChI=1S/C20H19N3/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15/h2-12,23H,21-22H2,1H3/p+1 |

InChI Key |

YDCMWLQSPFTWCS-UHFFFAOYSA-O |

SMILES |

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=[NH2+] |

Canonical SMILES |

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=[NH2+] |

Origin of Product |

United States |

Foundational & Exploratory

Rosanilin(1+) chemical structure and synthesis pathway

An In-depth Technical Guide to the Chemical Structure and Synthesis of Rosanilin(1+)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosanilin(1+), also known as rosaniline, Basic Violet 14, or fuchsine, is a synthetic triarylmethane dye with a characteristic magenta color.[1][2] First synthesized in the mid-19th century, it played a significant role in the development of the synthetic dye industry.[3] Beyond its use in textiles, paper, and leather, rosanilin and its derivatives are crucial reagents in histology and microbiology, most notably as a component of Schiff's reagent for the detection of aldehydes.[3][4] This guide provides a detailed overview of its chemical structure, synthesis pathways, physicochemical properties, and experimental protocols for its preparation.

Chemical Structure of Rosanilin(1+)

Rosanilin(1+) is the cationic component of the dye, typically isolated as a hydrochloride salt.[5] The positive charge is delocalized across the conjugated pi system of the three aromatic rings and the central carbon atom. The structure presented below is one of several resonance forms. The molecule's IUPAC name is 4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline, and it is a major constituent of Basic Fuchsin, which is a mixture that can also include pararosaniline, magenta II, and new fuchsin.[5]

Synthesis Pathway

The commercial synthesis of rosanilin, often referred to as fuchsine, typically involves the condensation of a mixture of aromatic amines with an oxidizing agent. A common method is the reaction of aniline, o-toluidine, and p-toluidine in the presence of an oxidizing agent like nitrobenzene and a catalyst such as iron(II) chloride or zinc chloride.[2] An older method utilized arsenic acid as the oxidizing agent.[2] The general pathway involves the oxidation of p-toluidine to form a reactive intermediate which then undergoes electrophilic substitution with the other amine components, followed by further oxidation to yield the final dye.

Quantitative Data

The following table summarizes key quantitative physicochemical properties of Rosanilin(1+), typically as its hydrochloride salt (Basic Violet 14).

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₂₀ClN₃ | [4][6] |

| Molecular Weight | 337.85 g/mol | [5][6][7] |

| Appearance | Dark reddish, lustrous powder/crystals | [6] |

| Melting Point | 205 - 250 °C | [4][7] |

| Solubility in Water | Highly soluble | [6] |

| Insoluble Matter | ≤ 0.5% w/w | [6] |

| pH of Solution | 4.5 ± 0.5 | [6] |

| Light Fastness | 4-5 (on a scale of 1-8) | [6] |

| C.I. Number | 42510 | [1] |

Experimental Protocols

Below are generalized experimental protocols for the synthesis and purification of rosanilin hydrochloride.

Synthesis of Rosanilin Hydrochloride (Nitrophenyl Method)

This method involves the condensation of aniline and toluidines with nitrobenzene as the oxidizing agent.

Materials:

-

Aniline

-

o-Toluidine

-

p-Toluidine

-

Nitrobenzene

-

Iron(II) chloride (or Zinc chloride)

-

Hydrochloric acid

-

Sodium chloride

Procedure:

-

A mixture of aniline, o-toluidine, and p-toluidine hydrochlorides is prepared in a reaction vessel equipped with a reflux condenser and a mechanical stirrer.

-

Nitrobenzene is added to the amine mixture.

-

A catalytic amount of iron(II) chloride is introduced into the reaction vessel.

-

The mixture is heated to approximately 180-190°C and maintained at this temperature with constant stirring for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, the excess unreacted amines and nitrobenzene are removed by steam distillation.

-

The reaction mixture is then cooled, and the crude rosanilin hydrochloride is precipitated by the addition of sodium chloride (salting out).

-

The precipitate is collected by filtration and washed with a saturated sodium chloride solution.

Purification of Rosanilin Hydrochloride

The crude product from the synthesis often contains impurities and requires purification.

Materials:

-

Crude Rosanilin Hydrochloride

-

Dilute Hydrochloric Acid

-

Sodium Hydroxide solution

-

Ethanol

Procedure:

-

The crude rosanilin hydrochloride is dissolved in hot water containing a small amount of hydrochloric acid to ensure complete dissolution.

-

The solution is filtered while hot to remove any insoluble impurities.

-

To the filtrate, a solution of sodium hydroxide is added to precipitate the free base of rosanilin (the leuco base), which is often a different color or colorless.

-

The precipitated base is collected by filtration and washed thoroughly with water to remove any remaining salts.

-

The purified base is then redissolved in a minimal amount of hot ethanol containing a stoichiometric amount of hydrochloric acid to reform the hydrochloride salt.

-

The solution is allowed to cool slowly, promoting the crystallization of pure rosanilin hydrochloride.

-

The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven. A patent for a similar process describes dissolving industrial pararosaniline hydrochloride in a hydrochloric acid solution, heating, cooling, and filtering.[8] A neutralization reaction with sodium hydroxide then precipitates the crystal, which is subsequently reacted with hydrochloric acid under heat to obtain the final product.[8]

References

- 1. Basic Violet 14 - Basic magenta - Basic Fuchsine from Emperor Chem [emperordye.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. youtube.com [youtube.com]

- 4. chembk.com [chembk.com]

- 5. Basic violet 14 | C20H20ClN3 | CID 12447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dyespigments.net [dyespigments.net]

- 7. chembk.com [chembk.com]

- 8. CN101397265A - Pararosaniline hydrochloride and preparation technology of reserving liquid - Google Patents [patents.google.com]

Technical Guide: Spectroscopic Properties of Rosanilin(1+) for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosanilin(1+), a primary constituent of Basic Fuchsin, is a cationic triphenylmethane dye widely utilized in biological staining. While traditionally known for its role in brightfield histology, particularly as the staining agent in the DNA-specific Feulgen reaction, its fluorescent properties make it a valuable, albeit less conventional, probe for fluorescence microscopy. Its capacity to stoichiometrically bind to aldehydes exposed by acid hydrolysis allows for the quantitative analysis of DNA content and visualization of nuclear morphology. This guide provides an in-depth overview of the core spectroscopic properties of Rosanilin(1+), detailed experimental protocols for its use in fluorescence microscopy, and recommended imaging configurations. The notable photostability of the final stained product presents a significant advantage over more labile fluorescent nuclear stains.

Core Spectroscopic Properties

The utility of a fluorophore is defined by its specific spectroscopic characteristics. Rosanilin(1+) exhibits absorption and emission profiles in the visible range, making it compatible with standard fluorescence microscopy equipment. The key quantitative properties are summarized in Table 1. It is critical to note that some of these properties, particularly the fluorescence quantum yield, are highly dependent on the dye's local environment and concentration.

| Spectroscopic Parameter | Value | Solvent / Conditions | Citation(s) |

| Absorption Maximum (λabs) | ~550 nm | General | [1] |

| 543 nm | Ethanol | ||

| Molar Absorptivity (ε) | 93,000 M-1cm-1 | at 543 nm in Ethanol | |

| Emission Maximum (λem) | ~625 nm | General | [2] |

| 604 - 627 nm | Varies with concentration | ||

| Fluorescence Quantum Yield (Φf) | Highly concentration-dependent; decreases as concentration rises from 10-5 to 10-2 M. | Ethanol | |

| Photostability | High | Post-Feulgen Staining |

Note on Quantum Yield: The fluorescence quantum yield (Φf) of Basic Fuchsin (of which Rosanilin is a key component) is not a fixed value. Studies using dual-beam thermal lens techniques have shown that the quantum yield decreases significantly as the concentration in ethanol is increased over the range of 10⁻⁵ to 10⁻² mol/L. This is attributed to aggregation and an increase in non-radiative decay pathways at higher concentrations. Researchers should be aware that staining concentrations will directly impact the fluorescence efficiency.

Experimental Protocol: Feulgen Staining for Fluorescence Microscopy

The most common application of Rosanilin(1+) in fluorescence imaging is the Feulgen reaction, which specifically stains DNA. The following protocol is adapted for preparing samples for confocal or epifluorescence microscopy.

Reagent Preparation

-

1N Hydrochloric Acid (HCl): Slowly add 8.33 mL of concentrated HCl (12N) to 91.67 mL of deionized water.

-

Schiff's Reagent:

-

Dissolve 1 gram of Basic Fuchsin (containing Rosanilin) in 200 mL of boiling deionized water.

-

Shake thoroughly and cool to 50°C.

-

Filter the solution.

-

Add 30 mL of 1N HCl to the filtrate.

-

Cool to room temperature and add 1 gram of potassium metabisulfite (K₂S₂O₅).

-

Store in a tightly stoppered, dark bottle overnight or until the solution becomes a pale straw color.

-

-

Sulfite Wash Solution (Optional but Recommended):

-

Add 10 mL of 10% potassium metabisulfite solution and 10 mL of 1N HCl to 180 mL of deionized water. Prepare fresh.

-

Staining Procedure

This procedure assumes the use of paraffin-embedded sections or fixed cells on slides.

-

Deparaffinization and Rehydration: If using paraffin sections, deparaffinize in xylene and rehydrate through a graded ethanol series (100%, 95%, 70%) to deionized water. For fixed cells, start at step 3.

-

Rinse: Briefly rinse samples in cold 1N HCl.

-

Acid Hydrolysis: Place slides in 1N HCl pre-warmed to 60°C for 8-10 minutes. This step is critical as it removes purine bases from DNA, unmasking the aldehyde groups. The optimal time can vary with the fixative used.

-

Stop Hydrolysis: Briefly rinse slides in cold 1N HCl, followed by a brief rinse in deionized water to remove residual acid.

-

Staining: Transfer slides to the Schiff's reagent at room temperature for 30-60 minutes in the dark. Nuclei should stain a deep red-purple.

-

Washing:

-

Transfer slides through three changes of the Sulfite Wash Solution for 1-2 minutes each. This removes excess and non-specifically bound reagent.

-

Wash thoroughly in running tap water for 5 minutes, followed by a final rinse in deionized water.

-

-

Dehydration and Mounting:

-

Dehydrate the samples through a graded ethanol series (70%, 95%, 100%).

-

Clear in xylene or a xylene substitute.

-

Mount with a non-fluorescent, resinous mounting medium.

-

Instrumentation for Fluorescence Imaging

Proper configuration of the fluorescence microscope is essential to optimize signal collection while minimizing background. Based on the spectroscopic properties of Rosanilin(1+), the following filter sets are recommended.

-

Excitation: The excitation filter should be centered around the absorption maximum of ~550 nm. A bandpass filter such as 540-560 nm is ideal.

-

Dichroic Mirror: A dichroic mirror with a cutoff wavelength between the excitation and emission peaks, for example, around 580 nm , should be used.

-

Emission Filter: The emission filter must block the excitation light and transmit the fluorescence signal. Given the emission peak at ~625 nm, a long-pass filter of LP 600 nm or a bandpass filter of 610-650 nm would be effective.

Summary and Conclusion

Rosanilin(1+), applied via the Feulgen reaction, serves as a robust and highly photostable fluorescent stain for DNA analysis. Its spectroscopic characteristics are well-suited for standard filter sets available on most fluorescence microscopes. The primary considerations for researchers are the careful execution of the acid hydrolysis step, which is fundamental to the staining mechanism, and the awareness of the concentration-dependent nature of its fluorescence quantum yield. By following the detailed protocols and instrumentation guidelines presented, researchers can effectively leverage Rosanilin(1+) for high-quality, quantitative fluorescence imaging of nuclear DNA.

References

The Core Mechanism of Rosanilin(1+) as a Biological Stain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosanilin(1+), a primary component of basic fuchsin, is a cationic triphenylmethane dye fundamental to one of the most specific and quantitative staining methods in histochemistry: the Feulgen reaction. This guide provides a detailed exploration of the mechanism of action of Rosanilin(1+) as a biological stain, with a primary focus on its application in the Feulgen technique for the specific localization and quantification of deoxyribonucleic acid (DNA). We delve into the chemical principles underpinning the acid hydrolysis of DNA and the subsequent stoichiometric reaction of the exposed aldehyde groups with the Schiff reagent, of which Rosanilin(1+) is a key constituent. This document further presents detailed experimental protocols, quantitative data on the dye-DNA interaction, and troubleshooting guidance for researchers employing this venerable yet powerful cytochemical tool.

Introduction

The specific and quantitative staining of cellular components is a cornerstone of biological and pathological research. Among the plethora of available staining techniques, the Feulgen reaction, developed by Robert Feulgen and Heinrich Rossenbeck in 1924, remains a benchmark for the specific in situ identification and quantification of DNA.[1][2] The vibrant magenta color imparted to chromatin by this method is a direct result of the chemical interaction between Rosanilin(1+), in the form of the Schiff reagent, and aldehyde groups unmasked in the DNA structure through a carefully controlled acid hydrolysis. Understanding the intricacies of this mechanism is paramount for its successful application and the accurate interpretation of results.

The Feulgen Reaction: A Two-Step Mechanism

The Feulgen reaction is a highly specific method for staining DNA that involves two critical steps: acid hydrolysis and staining with Schiff's reagent.[3] The specificity of this technique for DNA lies in the differential stability of the glycosidic bonds linking purine and pyrimidine bases to the deoxyribose sugar backbone.

Step 1: Acid Hydrolysis

The initial and most critical step of the Feulgen reaction is the controlled acid hydrolysis of the tissue or cell sample.[4] Typically, this is achieved by treating the fixed specimen with warm hydrochloric acid (e.g., 1N HCl at 60°C or 5N HCl at room temperature).[3][5] This process selectively cleaves the N-glycosidic bonds between the purine bases (adenine and guanine) and the deoxyribose sugars of the DNA molecule.[6] The less stable purine bases are removed, creating apurinic acid and unmasking the aldehyde groups of the deoxyribose sugar at the C1 position.[3]

It is crucial to note that ribonucleic acid (RNA) is not stained by the Feulgen reaction because the 2'-hydroxyl group on the ribose sugar renders the glycosidic bond more resistant to this type of acid hydrolysis.[6] Over-hydrolysis can lead to the depolymerization and loss of DNA from the specimen, while under-hydrolysis will result in incomplete purine removal and weak staining.[7]

Step 2: Staining with Schiff Reagent

Following acid hydrolysis, the specimen is treated with Schiff's reagent, a colorless solution prepared by reacting basic fuchsin (which contains Rosanilin(1+) and pararosaniline) with sulfurous acid (SO₂).[8][9] The sulfurous acid reacts with the quinoid structure of the dye, leading to the loss of its chromophore and rendering the solution colorless.

The free aldehyde groups exposed in the apurinic acid during hydrolysis react with the colorless Schiff reagent.[3] This reaction restores the quinoid structure of the dye, resulting in the formation of a stable, insoluble magenta-colored complex at the site of the DNA.[6] The intensity of the resulting color is directly proportional to the amount of DNA present in the nucleus, allowing for quantitative analysis.[2][10]

The currently accepted mechanism for the reaction between the aldehyde and the Schiff reagent involves the formation of an aldimine (Schiff base) linkage.[8] The free aromatic amine groups of the decolorized pararosaniline (a key component of the Schiff reagent) react with the aldehyde to form these Schiff bases.[8]

Quantitative Analysis of Rosanilin(1+)-DNA Interaction

A study on a derivative, pentamethyl-p-rosaniline hydrochloride, demonstrated its utility as a chromic probe for nucleic acids, showing a decrease in its maximal absorption peak upon binding.[11] This highlights the potential for spectrophotometric methods in quantifying DNA using rosaniline-based dyes.

The following table summarizes quantitative data from a study using pentamethyl-p-rosaniline hydrochloride 6B for the determination of nucleic acids[11]:

| Analyte | Linear Range (µg/mL) | Detection Limit (µg/mL) |

| hs-DNA | 0.50 - 4.00 | 0.082 |

| smDNA | 0.20 - 5.00 | 0.037 |

| ct-DNA | 0.20 - 5.00 | 0.038 |

| yeast-RNA | 0.20 - 4.50 | 0.041 |

Table 1: Quantitative parameters for the determination of nucleic acids using pentamethyl-p-rosaniline hydrochloride 6B. Data sourced from a UV-Vis spectrophotometric method.[11]

Another study on the Feulgen reaction in vitro reported that hydrolysis with 1N HCl at 60°C for 15-30 minutes yields an extinction value of approximately 0.25 (with a 1 cm optical path) per µg of DNA phosphorus per ml of the final reaction mixture.[12] The maximal absorption of the Feulgen pigment is observed around 546 mµ.[12]

Experimental Protocols

Preparation of Schiff's Reagent

A standard method for preparing Schiff's reagent is as follows[3]:

-

Dissolve 1 gram of basic fuchsin in 200 mL of boiling distilled water.

-

Shake thoroughly and cool to 50°C.

-

Filter the solution.

-

To the filtrate, add 2 grams of potassium metabisulfite (K₂S₂O₅) and 2 mL of concentrated hydrochloric acid.

-

Stopper the flask and store it in the dark at room temperature for 24-48 hours until the solution becomes colorless or pale yellow.

-

To remove any remaining color, add 0.5 grams of activated charcoal, shake for 1 minute, and filter.

-

Store the reagent in a tightly stoppered, dark bottle in the refrigerator.

Feulgen Staining Protocol for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Acid Hydrolysis: Immerse slides in pre-warmed 1N HCl at 60°C for 8-12 minutes. The optimal hydrolysis time may vary depending on the fixative used and should be determined empirically.

-

Rinse: Briefly rinse the slides in cold 1N HCl, followed by a rinse in distilled water to stop the hydrolysis.

-

Staining: Immerse the slides in Schiff's reagent in a dark container for 30-60 minutes at room temperature.

-

Washing: Wash the slides in three changes of a freshly prepared bisulfite solution (e.g., 10% potassium metabisulfite and 1N HCl in water) for 2 minutes each to remove excess Schiff reagent and prevent non-specific background staining.

-

Final Rinse: Wash the slides in running tap water for 5-10 minutes.

-

Counterstaining (Optional): A counterstain such as Light Green or Fast Green can be used to stain the cytoplasm for better contrast.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a suitable mounting medium.

Mandatory Visualizations

Signaling Pathway of the Feulgen Reaction

Caption: The chemical pathway of the Feulgen reaction for DNA staining.

Experimental Workflow for Feulgen Staining

References

- 1. Feulgen stain - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. FEULGEN STAINING PROTOCOL [k-state.edu]

- 4. The Feulgen reaction at the electron microscopy level - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reporting an Experience: Improving the Feulgen Staining Technique for Better Visualizing of Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A brief history of the Feulgen reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Schiff test - Wikipedia [en.wikipedia.org]

- 9. Notes on Schiff Reagent and Test [unacademy.com]

- 10. rupress.org [rupress.org]

- 11. [Studies and application of the interaction of pentamethyl-p-rosaniline hydrochloride 6B and nucleic acids system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Feulgen Reaction and Quantitative Cytochemistry of Desoxypentose Nucleic Acid [jstage.jst.go.jp]

A Technical Guide to the Historical Applications of Rosanilin(1+) in Histology and Cytology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical and foundational applications of Rosanilin(1+), a triphenylmethane dye, in the fields of histology and cytology. As a primary component of basic fuchsin, Rosanilin(1+) has been instrumental in the development of crucial staining techniques that have underpinned biological and medical research for over a century. This document provides a detailed overview of its chemical properties, experimental protocols for its principal historical uses, and the mechanisms by which it reveals cellular structures.

Quantitative Data of Rosanilin(1+)

The following table summarizes key quantitative data for Rosanilin(1+), also known as Magenta I or Basic Violet 14. These properties were critical for its historical application in various staining methodologies.

| Property | Value | Reference |

| C.I. Number | 42510 | [1] |

| Empirical Formula | C₂₀H₂₀N₃Cl | [1] |

| Formula Weight | 337.9 g/mol | [1] |

| Absorption Maximum (λmax) | 550 nm (Conn), 539 nm (Gurr) | [1] |

| Aqueous Solubility | 0.39% | [1] |

| Ethanol Solubility | 0.39% | [1] |

The Feulgen Reaction for DNA Localization

Discovered by Robert Feulgen and used in histology to identify chromosomal material, the Feulgen stain is a highly specific method for demonstrating the presence of DNA.[2] The reaction relies on the acid hydrolysis of DNA, which exposes aldehyde groups that then react with Schiff's reagent, of which Rosanilin(1+) (as a component of basic fuchsin) is a key ingredient.[3][4]

Mechanism of the Feulgen Reaction

The Feulgen reaction is a two-step process. First, acid hydrolysis removes the purine bases from the DNA, unmasking the aldehyde groups of the deoxyribose sugars.[4][5] Subsequently, the colorless Schiff's reagent reacts with these aldehydes to form a stable, magenta-colored compound, thus specifically staining the DNA.[6] RNA is not stained by this method because the ribose sugar is not susceptible to this form of hydrolysis.[3]

Experimental Protocol: Feulgen Stain

This protocol is a generalized historical method for the Feulgen reaction.

Materials:

-

Fixed tissue sections on slides

-

1N Hydrochloric Acid (HCl)

-

Schiff's reagent

-

Sulfite water (optional, historically used)

-

Light Green SF yellowish (optional counterstain)

-

Ethanol (for dehydration)

-

Xylene (for clearing)

-

Resinous mounting medium

Procedure:

-

Rehydration: Bring paraffin-embedded sections to water through xylene and graded alcohols.

-

Hydrolysis: Place slides in pre-warmed 1N HCl at 60°C for 8-12 minutes. The optimal time can vary depending on the fixative used.

-

Rinsing: Briefly rinse in cold 1N HCl, then in distilled water.

-

Staining: Immerse slides in Schiff's reagent in a dark container for 30-60 minutes.

-

Washing: Wash in running tap water for 5-10 minutes. Historically, a series of sulfite water rinses were used at this step, but this is now considered by many to be unnecessary.[2]

-

Counterstaining (Optional): Stain with 0.5% Light Green SF yellowish for 1 minute.

-

Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a resinous medium.

Expected Results:

-

DNA: Magenta to reddish-purple

-

Cytoplasm and other elements (if counterstained): Green

Experimental Protocol: Preparation of Schiff's Reagent

The preparation of a reliable Schiff's reagent is crucial for a successful Feulgen stain.

Materials:

-

1 g Basic Fuchsin (containing Rosanilin(1+))

-

200 mL boiling distilled water

-

2 g Potassium metabisulfite

-

2 mL concentrated Hydrochloric Acid (HCl)

-

Activated charcoal

Procedure:

-

Dissolve 1 g of basic fuchsin in 200 mL of boiling distilled water.

-

Shake well and cool to 50°C.

-

Filter the solution.

-

Add 2 g of potassium metabisulfite and 2 mL of concentrated HCl to the filtrate.

-

Stopper the flask and store it in the dark at room temperature for 24-48 hours, or until the solution becomes straw-colored.

-

Add 0.5 g of activated charcoal and shake for 1 minute.

-

Filter the solution. The resulting reagent should be colorless.

-

Store in a tightly stoppered, dark bottle in the refrigerator.

Gram Staining in Bacteriology

Developed by Hans Christian Gram in 1884, the Gram stain is a differential staining technique used to classify bacteria into two large groups: Gram-positive and Gram-negative.[7] While the primary stain is crystal violet, Rosanilin(1+) in the form of basic fuchsin is often used as a counterstain.[8]

Mechanism of Gram Staining

The differential staining is based on the differences in the bacterial cell wall structure. Gram-positive bacteria have a thick peptidoglycan layer that retains the crystal violet-iodine complex, even after decolorization.[9] Gram-negative bacteria have a thin peptidoglycan layer and an outer lipid membrane that is dissolved by the decolorizer, allowing the primary stain to be washed out.[7] The now colorless Gram-negative bacteria are then visualized by the application of a counterstain, such as a dilute solution of basic fuchsin.[8]

Experimental Protocol: Gram Stain (with Fuchsin Counterstain)

This protocol outlines the historical Gram staining procedure.

Materials:

-

Bacterial smear on a glass slide

-

Crystal violet solution

-

Gram's iodine solution

-

Decolorizer (e.g., 95% ethanol or a mixture of acetone and ethanol)

-

0.1% Basic Fuchsin solution (counterstain)[8]

-

Water

Procedure:

-

Primary Stain: Flood the heat-fixed smear with crystal violet solution and let it stand for 1 minute.

-

Rinse: Gently rinse with water.

-

Mordant: Flood the smear with Gram's iodine solution and let it stand for 1 minute.

-

Rinse: Gently rinse with water.

-

Decolorization: Apply the decolorizer drop by drop until the purple color no longer runs from the smear. This is a critical step and should not be overdone.

-

Rinse: Immediately rinse with water to stop the decolorization process.

-

Counterstain: Flood the smear with the 0.1% basic fuchsin solution and let it stand for 30-60 seconds.[8]

-

Rinse and Dry: Gently rinse with water and blot dry.

Expected Results:

-

Gram-positive bacteria: Blue/purple

-

Gram-negative bacteria: Pink/red

Conclusion

Rosanilin(1+), as a principal constituent of basic fuchsin, has played a pivotal role in the advancement of histology and cytology. Its application in the Feulgen reaction provided one of the first methods for the specific in situ localization of DNA, a cornerstone of cell biology and genetics. In bacteriology, its use as a counterstain in the Gram staining procedure has been fundamental to the classification and identification of bacteria, with profound implications for medicine. The enduring legacy of these techniques is a testament to the foundational importance of Rosanilin(1+) in the microscopic sciences.

References

- 1. stainsfile.com [stainsfile.com]

- 2. Feulgen stain - Wikipedia [en.wikipedia.org]

- 3. A brief history of the Feulgen reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA (Feulgen reaction) | The Cell [histologyguide.com]

- 5. macsenlab.com [macsenlab.com]

- 6. stainsfile.com [stainsfile.com]

- 7. Gram stain - Wikipedia [en.wikipedia.org]

- 8. Gram Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Gram staining [vetbact.org]

In-Depth Technical Guide: Toxicological Data and Safe Handling of Rosanilin(1+)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological data, safe handling procedures, and experimental protocols associated with Rosanilin(1+), also known as Basic Fuchsin or C.I. 42510. This information is critical for ensuring laboratory safety and for understanding the potential biological effects of this compound in research and development settings.

Toxicological Data Summary

Rosanilin(1+) and its components, such as pararosaniline, are recognized for their potential health hazards. The quantitative and qualitative toxicological data are summarized below.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | >2,000 mg/kg (for a component, Pararosaniline Hydrochloride) | [1][2] |

| LD50 | Monkey | Oral | >2,000 mg/kg (for Basic Fuchsin) | [1] |

Table 2: Irritation and Sensitization Data

| Endpoint | Result | Reference |

| Skin Irritation | May cause skin irritation. | [3] |

| Eye Irritation | May cause serious eye irritation. | [3] |

| Skin Sensitization | May cause an allergic skin reaction. |

Table 3: Genotoxicity and Carcinogenicity Data

| Endpoint | Result | Classification | Reference |

| Mutagenicity | Mutagenic for mammalian somatic cells and bacteria/yeast. | - | [2] |

| Carcinogenicity | Suspected of causing cancer. | IARC Group 2B: Possibly carcinogenic to humans. | [2][3][4] |

Experimental Protocols

The toxicological data presented above are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed overviews of the likely methodologies employed.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single sex are used.[2]

-

Dosing: A stepwise procedure is used where a small group of animals (typically 3) is dosed at a defined level.

-

Observation: The animals are observed for a period of up to 14 days for signs of toxicity and mortality.

-

Endpoint: The number of animals that die within a specified time is recorded. The LD50 value is then estimated based on the mortality data.

Skin Irritation/Corrosion - OECD 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.

Methodology:

-

Test System: A reconstructed human epidermis model, which mimics the properties of human skin, is used.[1][4][5][6]

-

Application: The test substance is applied topically to the surface of the skin model.

-

Incubation: The treated tissue is incubated for a specific period.

-

Viability Assessment: After incubation, cell viability is determined using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates irritation potential.[1][6]

Eye Irritation/Corrosion - OECD 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method)

This in vitro method is used to identify chemicals that may cause serious eye damage.

Methodology:

-

Test System: A three-dimensional reconstructed human cornea-like epithelium model is utilized.[7]

-

Application: The test substance is applied to the surface of the corneal model.

-

Exposure and Incubation: The tissue is exposed to the substance for a defined period and then incubated.

-

Viability Measurement: Cell viability is measured to determine the cytotoxic effect of the substance on the corneal cells. A significant decrease in viability suggests a potential for eye irritation or corrosion.[7]

Mutagenicity - Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Methodology:

-

Test Strains: Strains of bacteria (e.g., Salmonella typhimurium) that are auxotrophic for a specific amino acid (e.g., histidine) are used. These strains have mutations in the genes required to synthesize that amino acid.[8][9][10][11][12]

-

Exposure: The bacterial strains are exposed to the test substance, both with and without a metabolic activation system (e.g., rat liver extract S9) to mimic mammalian metabolism.[8][10]

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid.

-

Incubation and Scoring: The plates are incubated, and the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.[8][9][10][11]

Carcinogenicity - OECD 451 (Carcinogenicity Studies)

These are long-term studies designed to assess the carcinogenic potential of a substance in animals.

Methodology:

-

Animal Model: Typically conducted in two rodent species (e.g., rats and mice).

-

Dosing: Animals are exposed to the test substance daily for a major portion of their lifespan (e.g., 24 months for rats).

-

Observation: Animals are monitored for the development of tumors and other signs of toxicity throughout the study.

-

Pathology: At the end of the study, a full histopathological examination of all organs and tissues is performed to identify any neoplastic lesions.

Signaling Pathways and Mechanisms of Toxicity

The genotoxicity of Rosanilin(1+) is believed to be a key factor in its carcinogenicity. While the precise signaling pathways are not fully elucidated for Rosanilin(1+) itself, its mechanism of action is likely related to its ability to interact with DNA and induce oxidative stress.

DNA Interaction and Oxidative Stress

Rosanilin(1+), as a cationic dye, has the potential to bind to the negatively charged phosphate backbone of DNA.[13][14] This interaction can interfere with DNA replication and transcription, leading to mutations.

Furthermore, the metabolism of aromatic amines, the class of compounds to which Rosanilin(1+) belongs, can generate reactive oxygen species (ROS). ROS can cause oxidative damage to cellular components, including DNA, leading to the formation of DNA adducts and strand breaks. This oxidative DNA damage, if not properly repaired, can result in mutations and contribute to the initiation of cancer.

Caption: Proposed mechanism of Rosanilin(1+) genotoxicity.

Safe Handling Procedures

Given the toxicological profile of Rosanilin(1+), strict adherence to safe handling procedures is essential.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[2]

-

Respiratory Protection: Use a certified respirator if dusts or aerosols are generated.[2]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Ensure eyewash stations and safety showers are readily accessible.

Handling and Storage

-

Avoid contact with skin and eyes.[6]

-

Avoid inhalation of dust or aerosols.[6]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

First Aid Measures

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

After Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Spills and Disposal

-

Spills: Wear appropriate PPE. Sweep up spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]

This guide is intended to provide a thorough understanding of the toxicological properties and safe handling requirements for Rosanilin(1+). Researchers and professionals should always consult the specific Safety Data Sheet (SDS) for the product they are using and adhere to all institutional safety guidelines.

References

- 1. oecd.org [oecd.org]

- 2. youtube.com [youtube.com]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. thepsci.eu [thepsci.eu]

- 6. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]

- 7. Test No. 492: Reconstructed human Cor... | Items | National Library of New Zealand | National Library of New Zealand [natlib.govt.nz]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. [Studies and application of the interaction of pentamethyl-p-rosaniline hydrochloride 6B and nucleic acids system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide to the Quantum Yield and Photostability of Rosanilin(1+) Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield and photostability of Rosanilin(1+) derivatives, a class of triarylmethane dyes with significant applications in research and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental processes to facilitate a deeper understanding of the photophysical and photochemical properties of these compounds.

Introduction to Rosanilin(1+) Derivatives

Rosanilin(1+), also known as basic fuchsin, is a cationic triarylmethane dye characterized by a central carbon atom bonded to three aminophenyl groups. Its derivatives, which feature various substitutions on the phenyl rings or the amino groups, exhibit a wide range of spectral and photophysical properties. These properties, particularly their fluorescence quantum yield and photostability, are critical for their application as fluorescent probes, histological stains, and photosensitizers in photodynamic therapy. A thorough understanding of these characteristics is paramount for the rational design and selection of Rosanilin(1+) derivatives for specific applications.

Quantum Yield of Rosanilin(1+) Derivatives

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a crucial parameter for applications relying on fluorescence detection.

Quantitative Data on Fluorescence Quantum Yield

The quantum yields of Rosanilin(1+) derivatives are influenced by their molecular structure and the solvent environment. The following table summarizes the fluorescence quantum yields of some representative Rosanilin(1+) derivatives.

| Derivative | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| Catechol-derived Rosamine 1 | Chloroform | 552 | 574 | 0.25 | [1] |

| Catechol-derived Rosamine 1 | Acetonitrile | 548 | 570 | 0.20 | [1] |

| Catechol-derived Rosamine 1 | Methanol | 547 | 569 | 0.18 | [1] |

| Catechol-derived Rosamine 2 | Chloroform | 553 | 575 | 0.28 | [1] |

| Catechol-derived Rosamine 2 | Acetonitrile | 549 | 571 | 0.22 | [1] |

| Catechol-derived Rosamine 2 | Methanol | 548 | 570 | 0.20 | [1] |

| Catechol-derived Rosamine 3 | Chloroform | 554 | 576 | 0.30 | [1] |

| Catechol-derived Rosamine 3 | Acetonitrile | 550 | 572 | 0.25 | [1] |

| Catechol-derived Rosamine 3 | Methanol | 549 | 571 | 0.22 | [1] |

Photostability of Rosanilin(1+) Derivatives

Photostability refers to a molecule's resistance to photodegradation or photobleaching upon exposure to light. High photostability is essential for applications requiring prolonged or intense illumination, such as fluorescence microscopy and time-lapse imaging. The photostability of dyes can be quantified by their photobleaching quantum yield (Φb), which represents the probability of a molecule being irreversibly destroyed per absorbed photon.

Quantitative Data on Photostability

Quantitative data on the photobleaching quantum yields of a wide range of Rosanilin(1+) derivatives are limited in the literature. However, studies on closely related triarylmethane dyes like rhodamines provide valuable insights into the factors governing their photostability. The following table presents photobleaching quantum yields for some rhodamine derivatives, which can serve as a reference for understanding the photostability of Rosanilin(1+) derivatives.

| Derivative | Solvent | Photobleaching Quantum Yield (Φb) x 10⁻⁶ | Reference |

| Rhodamine 110 | Acidified Ethanol | 0.5 | [2][3] |

| Rhodamine 6G | Acidified Ethanol | 1.2 | [2][3] |

| Tetramethylrhodamine (TMR) | Acidified Ethanol | 2.5 | [2][3] |

| JF₅₄₉ | Acidified Ethanol | 1.8 | [2][3] |

Studies on the photocatalytic degradation of p-rosaniline have shown that the process follows pseudo-first-order kinetics. The degradation rate is influenced by factors such as pH, catalyst concentration, and the presence of oxidizing agents[4][5].

Experimental Protocols

This section provides detailed methodologies for the determination of fluorescence quantum yield and the assessment of photostability of Rosanilin(1+) derivatives.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Standard dye with known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

Solvent (spectroscopic grade)

-

Rosanilin(1+) derivative sample

Procedure:

-

Prepare a series of dilute solutions of both the standard and the Rosanilin(1+) derivative in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., excitation and emission slit widths).

-

Integrate the area under the emission spectra for both the standard and the sample solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

Calculate the quantum yield of the Rosanilin(1+) derivative (Φx) using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the linear plots for the sample and the standard, respectively.

-

ηx and ηst are the refractive indices of the solvents used for the sample and the standard, respectively.

-

Assessment of Photostability (Photobleaching Assay)

This protocol describes a method for evaluating the photostability of Rosanilin(1+) derivatives by measuring their photobleaching rate under controlled illumination.

Materials and Equipment:

-

Spectrofluorometer with a time-drive mode

-

Light source with a stable output (e.g., Xenon arc lamp)

-

Quartz cuvette (1 cm path length)

-

Solvent (spectroscopic grade)

-

Rosanilin(1+) derivative sample

Procedure:

-

Prepare a solution of the Rosanilin(1+) derivative in the desired solvent with an absorbance of approximately 0.1 at the excitation wavelength.

-

Place the cuvette in the spectrofluorometer's sample holder.

-

Set the spectrofluorometer to time-drive mode, monitoring the fluorescence intensity at the emission maximum.

-

Continuously illuminate the sample with the light source at a constant intensity.

-

Record the fluorescence intensity as a function of time until it has significantly decreased (e.g., by 50-80%).

-

Plot the natural logarithm of the normalized fluorescence intensity (ln(I/I₀)) versus time.

-

Determine the photobleaching rate constant (k) from the slope of the linear fit to the initial part of the decay curve. A smaller rate constant indicates higher photostability.

-

The photobleaching quantum yield (Φb) can be calculated if the photon flux of the light source is known.

Visualizations

The following diagrams illustrate key concepts and processes related to the photophysics and photochemistry of Rosanilin(1+) derivatives.

References

- 1. Photostability measurements [bio-protocol.org]

- 2. Triarylmethane Fluorophores Resistant to Oxidative Photobluing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photocatalytic degradation of two selected textile dye derivatives, eosine yellowish and p-rosaniline, in aqueous suspensions of titanium dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of Rosanilin(1+) with Nucleic Acids and Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rosanilin(1+)

Rosanilin(1+), a primary component of basic fuchsin, is a cationic triphenylmethane dye with a characteristic magenta color.[1][2] Its molecular structure, featuring a central carbon atom bonded to three aminophenyl rings, imparts a positive charge that facilitates its interaction with negatively charged biological macromolecules. This property has led to its use in various biological staining procedures, including the Feulgen stain for DNA and as a component in the Ziehl-Neelsen stain for acid-fast bacteria.[3] Beyond its role as a histological stain, the interaction of Rosanilin(1+) and its derivatives, such as pararosaniline, with nucleic acids and proteins is of significant interest for its potential applications in diagnostics and therapeutics, as well as for understanding its toxicological profile.[4][5] Pararosaniline, a closely related compound, has been identified as a modifier of RNA splicing and an activator of the oxidative stress response.[6] This guide provides a comprehensive overview of the known interactions of Rosanilin(1+) with nucleic acids and proteins, focusing on quantitative data, experimental methodologies, and cellular effects.

Interaction with Nucleic Acids

Rosanilin(1+) and its analogs, as cationic dyes, exhibit a strong affinity for the negatively charged phosphate backbone of nucleic acids. This interaction can be characterized by various biophysical techniques to determine the binding affinity, stoichiometry, and mode of interaction.

Quantitative Data on Nucleic Acid Interaction

While specific binding constants for Rosanilin(1+) with various nucleic acids are not extensively documented in readily available literature, studies on related cationic dyes and pararosaniline provide insights into the expected range of affinities. For instance, a study on a synthesized monoazo disperse dye with calf thymus DNA (Ct-DNA) reported binding constants (Kb) in the range of 104 to 105 M-1, as determined by UV-Vis spectroscopy.[7] The interaction of pentamethyl-p-rosaniline with various DNA and RNA types has been used for their quantitative determination in the µg/mL range.[8]

| Interacting Molecules | Method | Parameter | Value | Reference |

| Pararosaniline & RNA | Gene Expression Analysis | Effect | Modifier of RNA splicing | [6] |

| Pentamethyl-p-rosaniline & hs-DNA | UV-Vis Spectrophotometry | Linear Range | 0.50-4.00 µg/mL | [8] |

| Pentamethyl-p-rosaniline & smDNA | UV-Vis Spectrophotometry | Linear Range | 0.20-5.00 µg/mL | [8] |

| Pentamethyl-p-rosaniline & ct-DNA | UV-Vis Spectrophotometry | Linear Range | 0.20-5.00 µg/mL | [8] |

| Pentamethyl-p-rosaniline & yeast-RNA | UV-Vis Spectrophotometry | Linear Range | 0.20-4.50 µg/mL | [8] |

Interaction with Proteins

The interaction of Rosanilin(1+) with proteins is primarily driven by electrostatic interactions between the cationic dye and anionic amino acid residues on the protein surface, as well as hydrophobic interactions. These interactions can lead to conformational changes in the protein and may affect its function.

Quantitative Data on Protein Interaction

A study on the interaction of pararosaniline with Bovine Serum Albumin (BSA) provides quantitative insights into this type of interaction. The binding constant was determined to be in the range of 104 M–1, suggesting a moderate binding affinity.[5] The study also indicated a static quenching mechanism, implying the formation of a ground-state complex between the dye and the protein.

| Interacting Molecules | Method | Parameter | Value | Reference |

| Pararosaniline & Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | Binding Constant (Ka) | ~104 M-1 | [5] |

| Pararosaniline & Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | Quenching Mechanism | Static | [5] |

| Pararosaniline & Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | Number of Binding Sites (n) | ~1 | [5] |

Experimental Protocols

UV-Vis Spectrophotometric Titration for DNA-Dye Interaction

This protocol outlines the determination of the binding constant of Rosanilin(1+) to DNA.

Materials:

-

Rosanilin(1+) solution of known concentration

-

Calf Thymus DNA (ct-DNA) solution of known concentration (in base pairs)

-

Phosphate buffer (pH 7.4)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of Rosanilin(1+) in the phosphate buffer.

-

Prepare a stock solution of ct-DNA in the same buffer and determine its concentration.

-

Place a fixed concentration of the Rosanilin(1+) solution in a quartz cuvette.

-

Record the initial absorbance spectrum of the Rosanilin(1+) solution.

-

Successively add small aliquots of the ct-DNA stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes.

-

Record the absorbance spectrum after each addition.

-

Correct the absorbance values for the dilution effect at each titration step.

-

Plot the change in absorbance at the λmax of Rosanilin(1+) against the concentration of DNA.

-

Analyze the data using a suitable binding model (e.g., Scatchard plot or non-linear regression) to determine the binding constant (Kb).[7]

Workflow for UV-Vis Spectrophotometric Titration.

Fluorescence Quenching Assay for Protein-Dye Interaction

This protocol describes how to determine the binding affinity of Rosanilin(1+) to a protein using its intrinsic tryptophan fluorescence.

Materials:

-

Protein solution (with known concentration, containing tryptophan residues)

-

Rosanilin(1+) solution (quencher)

-

Phosphate buffer (pH 7.4)

-

Fluorometer

Procedure:

-

Prepare stock solutions of the protein and Rosanilin(1+) in the buffer.

-

Place a fixed concentration of the protein solution into a quartz cuvette.

-

Excite the protein solution at 280 nm or 295 nm and record the initial fluorescence emission spectrum (typically 300-400 nm).

-

Add successive small aliquots of the Rosanilin(1+) solution to the cuvette.

-

After each addition, mix gently and incubate for 2-3 minutes to allow for equilibration.

-

Record the fluorescence emission spectrum after each addition.

-

Correct the fluorescence intensity for the inner filter effect if Rosanilin(1+) absorbs at the excitation or emission wavelengths.[9][10][11][12]

-

Plot the corrected fluorescence intensity versus the concentration of Rosanilin(1+).

-

Analyze the data using the Stern-Volmer equation or other suitable models to determine the binding constant (Ka) and the number of binding sites (n).[12][13]

Workflow for Fluorescence Quenching Assay.

Electrophoretic Mobility Shift Assay (EMSA) for DNA-Dye Interaction

This protocol is for qualitatively assessing the binding of Rosanilin(1+) to a specific DNA fragment.

Materials:

-

Labeled DNA probe (e.g., with a fluorescent dye or biotin)

-

Rosanilin(1+) solution

-

Binding buffer (e.g., Tris-HCl, KCl, MgCl2, glycerol)

-

Native polyacrylamide gel

-

TBE or TAE buffer

-

Gel electrophoresis apparatus

-

Imaging system appropriate for the DNA label

Procedure:

-

Prepare the labeled DNA probe.

-

Set up binding reactions in separate tubes, each containing the labeled DNA probe and increasing concentrations of Rosanilin(1+). Include a control with no Rosanilin(1+).

-

Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.

-

Add a loading dye to each reaction.

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel at a constant voltage in TBE or TAE buffer.

-

Visualize the DNA bands using an appropriate imaging system.

-

A shift in the mobility of the DNA band in the presence of Rosanilin(1+) indicates binding.

References

- 1. Ligand-induced thermostability in proteins: thermodynamic analysis of ANS-albumin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. NF-κB in Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ligand binding to proteins - when flawed fluorescence quenching methodology and interpretation become the new norm. | Semantic Scholar [semanticscholar.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Crosstalk of reactive oxygen species and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding elucidation of azo dye with DNA via spectroscopic approaches and molecular docking techniques | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 9. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]

- 10. portlandpress.com [portlandpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 凝膠阻滯分析 - EMSA | Thermo Fisher Scientific - TW [thermofisher.com]

Commercial sources and purity grades of Rosanilin(1+) for research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sources, purity grades, and key experimental applications of Rosanilin(1+), a triphenylmethane dye widely utilized in biomedical research. This document offers a comparative overview of commercially available Rosanilin(1+) products, detailed experimental protocols, and visual representations of associated chemical reactions and cellular mechanisms to support researchers in their study design and execution.

Commercial Sources and Purity Grades of Rosanilin(1+)

Rosanilin(1+), also known by synonyms such as Basic Fuchsin and Basic Violet 14, is available from a variety of chemical suppliers in several purity grades. The selection of a suitable grade is critical and dependent on the specific research application. For instance, applications such as the preparation of Schiff's reagent for the sensitive detection of aldehydes in tissues often require a high proportion of pararosanilin, a key component of Basic Fuchsin.[1] Conversely, for general histological staining, a lower purity grade may be acceptable. Below is a summary of representative commercial sources and their available purity specifications.

| Supplier | Product Name | Grade/Purity | CAS Number | Molecular Formula | Key Specifications |

| Thermo Fisher Scientific | Basic Fuchsin | Certified | 632-99-5 | C₂₀H₂₀ClN₃ | λmax: 547-557 nm |

| Carl ROTH | Fuchsine basic | For microscopy | 632-99-5 | C₂₀H₂₀N₃Cl | - |

| Electron Microscopy Sciences | Basic Fuchsin | Certified | 632-99-5 | C₂₀H₁₉N₃·HCl | - |

| Achemtek | Basic violet 14 | 98+% | 632-99-5 | C₂₀H₁₉N₃·HCl | Purity: 98+% |

| Otto Chemie | Rosaniline hydrochloride | For microscopy | 569-61-9 | C₁₉H₁₇N₃·HCl | Dye content: ≥88% |

| Oxford Lab Fine Chem | p-ROSANILINE (BASE) | Laboratory Reagent Grade | 467-62-9 | C₁₉H₁₉N₃O | Dye Content: 95% |

| Chem-Impex | Basic fuchsin | Certifiable Grade | 632-99-5 | C₂₀H₂₀N₃Cl | Purity: ≥ 95% (Dye content) |

| Various | Basic Fuchsin, pure | 70+% | 632-99-5 | C₂₀H₂₀ClN₃ | Dye content: ≥70.0 %, λmax: 547 to 552 nm |

Experimental Protocols

General Histological Staining with Basic Fuchsin

This protocol provides a general method for staining fixed tissue sections.

Materials:

-

Microscope slides with fixed tissue sections

-

Basic Fuchsin staining solution

-

Distilled water

-

Ethanol (absolute)

-

Xylene (or a xylene substitute)

-

Mounting medium

-

Coplin jars or staining dishes

-

Hot plate

Procedure:

-

Deparaffinize and rehydrate tissue sections if necessary.

-

Immerse slides in the Basic Fuchsin solution at 65°C. The incubation time will vary depending on the tissue thickness and embedding medium.

-

Rinse the slides in two changes of distilled water.[2]

-

For a room temperature stain, immerse the slides in the Basic Fuchsin solution for 20 minutes.[2]

-

Rinse thoroughly in distilled water.[2]

-

Dry the stained sections on a 40°C hot plate.[2]

-

Briefly rinse in absolute ethanol.

-

Clear in xylene.

-

Mount the sections with a suitable mounting medium.[2]

Preparation of Schiff's Reagent for Periodic Acid-Schiff (PAS) Staining

Schiff's reagent is a key component of the PAS staining method, used to detect aldehydes generated by the oxidation of carbohydrates.

Materials:

-

Pararosaniline (chloride) (C.I. 42500), Certistain®

-

Hydrochloric acid (1 mol/l)

-

Sodium disulfite

-

Activated charcoal

-

Distilled water

-

Erlenmeyer flask

-

Stir bar and magnetic stirrer

Procedure:

-

Dissolve 0.5 g of Pararosaniline in 15 ml of 1 mol/l hydrochloric acid.[3]

-

In a separate container, dissolve 0.5 g of sodium disulfite in 85 ml of distilled water.[3]

-

Mix the two solutions and allow the mixture to stand at room temperature for 24 hours.[3] The solution will initially have a pale pink color.

-

Add 0.3 g of activated charcoal and shake the mixture vigorously for 15 seconds.[3]

-

Filter the solution. The resulting Schiff's reagent should be colorless.[3]

-

Store the reagent in a tightly sealed, dark bottle in the refrigerator.

Purity Assessment of Pararosaniline by Spectrophotometry

This protocol allows for the verification of the purity of a pararosaniline dye sample.

Materials:

-

Pararosaniline dye sample

-

Distilled water

-

Sodium acetate trihydrate

-

Glacial acetic acid

-

Volumetric flasks (10 ml, 50 ml, 100 ml)

-

Pipettes

-

Spectrophotometer

Procedure:

-

Prepare a 1 M Acetate Buffer (pH 4.79): Dissolve 13.61 g of sodium acetate trihydrate in distilled water in a 100 ml volumetric flask. Add 5.7 ml of glacial acetic acid and dilute to the mark with distilled water.

-

Prepare a Stock Pararosaniline Solution: Accurately weigh and dissolve 0.1 g of the pararosaniline sample in distilled water and bring the final volume to 50 ml in a volumetric flask. Allow this solution to stand for 48 hours and then filter.

-

Prepare a Diluted Pararosaniline Solution: Pipette 1 ml of the stock solution into a 100 ml volumetric flask and dilute to the mark with distilled water.

-

Prepare the Final Solution for Measurement: Transfer a 5 ml aliquot of the diluted pararosaniline solution into a 50 ml volumetric flask. Add 5 ml of the 1 M acetate buffer and dilute to the mark with distilled water.

-

Spectrophotometric Measurement: Measure the absorbance of the final solution at 540 nm using a spectrophotometer, with distilled water as a reference. The dye's purity is determined by its maximum absorbance at this wavelength.

Visualizing Mechanisms and Workflows

Experimental Workflow for Histological Staining

The following diagram illustrates a typical workflow for staining tissue sections with Rosanilin(1+).

Caption: A generalized workflow for histological staining using Rosanilin(1+).

Chemical Principle of the Schiff Reaction

The Schiff reagent, prepared from Rosanilin(1+), is used to detect aldehydes. The following diagram outlines the chemical principle of this reaction.

Caption: The chemical transformation of Rosanilin(1+) into the colorless Schiff reagent and its subsequent reaction with aldehydes to produce a colored adduct.

Photosensitization and Reactive Oxygen Species (ROS) Generation

While not a direct signaling pathway initiated by Rosanilin(1+), its properties as a dye suggest a potential role as a photosensitizer. Upon light absorption, a photosensitizer can lead to the generation of Reactive Oxygen Species (ROS), which can, in turn, induce cellular damage and trigger various signaling cascades.

Caption: A generalized diagram of photosensitization leading to ROS production and subsequent cellular effects.

References

- 1. Fluorescent probes for visualizing ROS-associated proteins in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring cellular uptake, accumulation and mechanism of action of a cationic Ru-based nanosystem in human preclinical models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Rosanilin(1+)-based Feulgen Staining for DNA Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Feulgen staining technique, developed by Robert Feulgen, is a cornerstone of quantitative histology and cytology, enabling the specific and stoichiometric staining of DNA. This method is invaluable for determining the DNA content of individual cell nuclei, which has significant applications in oncology for ploidy evaluation, cell cycle analysis, and understanding chromatin organization.[1][2][3][4] The basis of the Feulgen reaction is a two-step process: acid hydrolysis to unmask aldehyde groups in the deoxyribose sugar of DNA, followed by the reaction of these aldehydes with Schiff's reagent, which contains Rosanilin(1+), to produce a characteristic purple color.[1][5] The intensity of this color is directly proportional to the amount of DNA present, allowing for quantification using techniques like image cytometry and microdensitometry.[1][2][4]

These application notes provide a detailed protocol for performing Rosanilin(1+)-based Feulgen staining for the purpose of DNA quantification.

Principle of the Method

The Feulgen reaction relies on the differential chemical properties of DNA and RNA.

-

Acid Hydrolysis : The process begins with treating the fixed cells or tissues with a warm or concentrated acid, typically hydrochloric acid (HCl). This selective hydrolysis cleaves the glycosidic bonds between purine bases (adenine and guanine) and deoxyribose sugar in the DNA backbone. This process unmasks the aldehyde groups of the sugar molecules.[1][5] RNA is not hydrolyzed under these conditions and therefore does not stain.[5]

-

Staining with Schiff's Reagent : The tissue is then incubated with Schiff's reagent. This reagent is prepared by treating a basic dye such as pararosaniline (a type of Rosanilin) with sulfurous acid, resulting in a colorless solution. The free aldehyde groups generated in the DNA during hydrolysis react with the Schiff's reagent, restoring its quinoid structure and resulting in a bright reddish-purple coloration at the site of the DNA.[5] The intensity of the resulting stain is a reliable measure of the amount of DNA in the nucleus.

Experimental Protocols

Materials and Reagents

-

Fixative : Neutral buffered formalin, Carnoy's fixative, or methanol-acetic acid. Avoid fixatives containing strong acids like picric acid (e.g., Bouin's fluid) as they can cause premature hydrolysis.[5]

-

Hydrochloric Acid (HCl) : 1N and 5N solutions.

-

Schiff's Reagent : Can be purchased commercially or prepared in the laboratory.

-

Preparation of Schiff's Reagent :

-

Dissolve 1 g of basic fuchsin (containing rosanilin/pararosaniline) in 200 mL of boiling distilled water.[5]

-

Shake thoroughly and cool to 50°C.[5]

-

Filter the solution and add 30 mL of 1N HCl to the filtrate.[5]

-

Cool to room temperature and add 1 g of potassium metabisulfite (K₂S₂O₅).[5]

-

Store the solution in a tightly stoppered bottle in the dark overnight or until it becomes a light straw color.[5]

-

-

-

Sulfite Wash Solution (Optional) : 10% aqueous solution of potassium metabisulfite. While traditionally used, some sources now consider this step unnecessary.[2][5]

-

Counterstain (Optional) : 1% aqueous Light Green or Fast Green FCF.[2][5]

-

Dehydrating Agents : Graded series of ethanol (e.g., 70%, 95%, 100%).

-

Clearing Agent : Xylene or a xylene substitute.

-

Mounting Medium : A resinous mounting medium.

-

Control Slides : It is recommended to include control cells with a known DNA content (e.g., lymphocytes or chicken erythrocytes) for calibration.

Staining Procedure

This protocol provides two alternative methods for the acid hydrolysis step. The optimal hydrolysis time can vary depending on the fixative used and should be determined empirically in your laboratory.

-

Deparaffinization and Rehydration :

-

If using paraffin-embedded sections, deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to distilled water.

-

-

Acid Hydrolysis (Choose one of the following methods) :

-

Method A: Warm Acid Hydrolysis

-

Method B: Room Temperature Acid Hydrolysis

-

Place slides in 5N HCl at room temperature for 20-60 minutes. This method is considered by some to produce darker staining with less DNA loss.

-

-

-

Staining :

-

Washing :

-

Option 1 (Traditional) : Give the slides three rinses of about 1 minute each in a freshly prepared sulfite wash solution.[5]

-

Option 2 (Simplified) : Wash the slides well with distilled water.

-

-

Counterstaining (Optional) :

-

If a counterstain is desired to visualize the cytoplasm, immerse the slides in a 1% aqueous solution of Light Green or Fast Green FCF for 1 minute.[5]

-

-

Dehydration and Mounting :

-

Dehydrate the slides through a graded series of ethanol.

-

Clear the slides in xylene.

-

Mount with a resinous mounting medium.

-

Expected Results

-

DNA : Reddish-purple[6]

-

Cytoplasm and Background : Colorless (if not counterstained) or green (if counterstained with Light Green/Fast Green)[2][6]

Data Presentation

Quantitative analysis of Feulgen-stained slides is typically performed using an image cytometer, which measures the Integrated Optical Density (IOD) of the stained nuclei. The IOD is proportional to the DNA content.

| Parameter | Description | Example Value | Reference |

| DNA Content per Nucleus | The absolute amount of DNA in a cell nucleus, often expressed in picograms (pg). | Chicken erythrocyte nucleus: 2.52 pg | [7] |

| Ploidy Level | The number of complete sets of chromosomes in a cell. Diploid (2c) cells have two sets, while tetraploid (4c) cells have four. | - | |

| Integrated Optical Density (IOD) | A measure of the total amount of stain in a nucleus, calculated from the absorbance and area of the nucleus. | - | |

| IOD Ratios | The ratio of IODs between cells of different ploidy levels should be consistent. | The IOD ratio of 2c:4c:8c hepatocytes is approximately 1:2:4. |

Diagrams

Signaling Pathway of the Feulgen Reaction

Caption: Chemical basis of the Feulgen reaction.

Experimental Workflow for Feulgen Staining

Caption: Workflow for Feulgen staining and DNA quantification.

References

- 1. FEULGEN STAINING PROTOCOL [k-state.edu]

- 2. uzhnu.edu.ua [uzhnu.edu.ua]

- 3. Feulgen stain - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. stainsfile.com [stainsfile.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Quantitative aspects of the cytochemical Feulgen-DNA procedure studied on model systems and cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Rosanilin(1+) as a Nuclear Counterstain in Immunohistochemistry

Introduction

Rosanilin(1+), also known as Basic Fuchsin or Pararosaniline, is a versatile cationic dye historically utilized in various histological staining methods. While traditionally recognized for its role in procedures like the Ziehl-Neelsen stain for acid-fast bacteria and as a component of the Schiff reagent, its application as a nuclear counterstain in immunohistochemistry (IHC) offers a vibrant alternative to more conventional dyes like hematoxylin and Nuclear Fast Red.[1] A counterstain is crucial in IHC to provide contrast and context, allowing for the precise localization of the primary antibody-targeted antigen within the tissue architecture.[2][3] This document provides detailed application notes and protocols for the effective use of Rosanilin(1+) as a nuclear counterstain in IHC protocols for research, diagnostics, and drug development.

Principle of Staining

Rosanilin(1+) is a positively charged dye that binds to negatively charged molecules within the cell. In the context of nuclear counterstaining, it primarily interacts with the phosphate backbone of DNA and acidic proteins in the nucleus, resulting in a bright red to magenta coloration. This provides a stark and clear contrast to the brown precipitate of 3,3'-Diaminobenzidine (DAB), a commonly used chromogen in IHC, as well as other chromogens. The selection of a counterstain with a distinct color from the chromogen is essential for clear visualization and interpretation of staining results.[4]

Advantages of Rosanilin(1+) as a Counterstain

The use of Rosanilin(1+), specifically in the form of pararosaniline, as a nuclear counterstain presents several advantages over other commonly used red counterstains, such as Nuclear Fast Red.[1]

A key benefit is the production of a brighter nuclear stain, which enhances the visualization of tissue architecture.[1] Furthermore, it provides a sharper and clearer contrast between the primary antigen stain and the nuclear counterstain.[1] Notably, when used as a counterstain, Rosanilin(1+) has been observed to not mask the primary stain or produce non-specific staining.[1] Compared to Nuclear Fast Red, which can have longer incubation times and may fade over time, pararosaniline offers a more stable and vibrant alternative.[1]

Quantitative Data Summary

The following table summarizes the comparative performance of a 0.1% pararosaniline solution ("Strong Fast Red") against the commonly used Nuclear Fast Red counterstain, as described in patent literature.

| Feature | 0.1% Pararosaniline (Rosanilin(1+)) | Nuclear Fast Red | Reference |

| Nuclear Staining Intensity | Brighter | Less Bright | [1] |

| Contrast with Primary Stain | Sharper and clearer | Standard | [1] |

| Tissue Architecture Visualization | Superior | Standard | [1] |

| Masking of Primary Stain | Not observed | Potential for masking | [1] |

| Non-specific Staining | Not observed | Potential for non-specific staining | [1] |

| Incubation Time | Shorter | 5-10 minutes | [1] |

| Stain Stability (Fading) | Resistant to fading | Can fade within weeks | [1] |

Experimental Protocols

The following protocols are designed for the use of Rosanilin(1+) as a nuclear counterstain in immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials

-

Rosanilin(1+) hydrochloride (Pararosaniline hydrochloride, C.I. 42500)

-

Distilled or deionized water

-

Glacial acetic acid

-

Standard IHC reagents (dewaxing solutions, antigen retrieval buffers, blocking solutions, primary and secondary antibodies, DAB chromogen kit)

-

Ethanol (95% and 100%)

-

Xylene or xylene substitute

-

Permanent mounting medium

Preparation of 0.1% Rosanilin(1+) Counterstain Solution

-

Dissolve 0.1 g of Rosanilin(1+) hydrochloride in 100 mL of distilled water.

-

Stir until fully dissolved. Gentle heating may be applied if necessary.

-

Add 0.2 mL of glacial acetic acid to the solution.

-

Filter the solution before use.

-

Store in a tightly capped bottle at room temperature.

Immunohistochemistry Staining Protocol

This protocol assumes the completion of standard IHC steps up to the chromogen development.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or substitute) to remove paraffin.

-

Rehydrate through graded alcohols (100%, 95%) to distilled water.[5]

-

-

Antigen Retrieval:

-

Perform heat-induced or enzymatic antigen retrieval as required for the primary antibody.[5]

-

-

Peroxidase Block:

-

Incubate sections in a hydrogen peroxide solution to block endogenous peroxidase activity.[6]

-

-

Blocking:

-

Incubate with a protein block (e.g., normal serum) to prevent non-specific antibody binding.[2]

-

-

Primary Antibody Incubation:

-